molecular formula C24H27N3O3 B11348632 propan-2-yl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

propan-2-yl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B11348632
M. Wt: 405.5 g/mol
InChI Key: OTDKBNHRJMKKGG-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that features a unique structure combining a benzodiazole ring, a pyrrolidinone ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multiple steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: This can be achieved through the reaction of 2,6-dimethylphenylamine with succinic anhydride, followed by cyclization.

    Esterification: The final step involves the esterification of the intermediate product with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted benzodiazole derivatives.

Scientific Research Applications

Propan-2-yl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of propan-2-yl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The pyrrolidinone ring may also play a role in binding to target sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzimidazol-1-yl}acetate
  • Propan-2-yl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzothiazol-1-yl}acetate

Uniqueness

Propan-2-yl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is unique due to the presence of both a benzodiazole ring and a pyrrolidinone ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

propan-2-yl 2-[2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C24H27N3O3/c1-15(2)30-22(29)14-26-20-11-6-5-10-19(20)25-24(26)18-12-21(28)27(13-18)23-16(3)8-7-9-17(23)4/h5-11,15,18H,12-14H2,1-4H3

InChI Key

OTDKBNHRJMKKGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC(C)C

Origin of Product

United States

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